molecular formula C18H20 B154240 3-Cyclohexylbiphenyl CAS No. 1973-15-5

3-Cyclohexylbiphenyl

Cat. No. B154240
CAS RN: 1973-15-5
M. Wt: 236.4 g/mol
InChI Key: BNSPHWNAIBCNGZ-UHFFFAOYSA-N
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Description

3-Cyclohexylbiphenyl, also known as CHBP, is a chemical compound that belongs to the family of biphenyls. It is a crystalline solid with a molecular formula of C18H18 and a molecular weight of 234.34 g/mol. CHBP is widely used in scientific research for its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 3-Cyclohexylbiphenyl is not fully understood. However, it is believed that 3-Cyclohexylbiphenyl exerts its pharmacological effects by modulating various signaling pathways in the body. For example, 3-Cyclohexylbiphenyl has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.

Biochemical And Physiological Effects

3-Cyclohexylbiphenyl has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Cyclohexylbiphenyl can inhibit the proliferation of cancer cells and induce apoptosis, suggesting its potential as a cancer therapeutic agent. In addition, 3-Cyclohexylbiphenyl has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-Cyclohexylbiphenyl has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Cyclohexylbiphenyl in lab experiments include its unique mesomorphic properties, which make it an ideal liquid crystal material. In addition, 3-Cyclohexylbiphenyl is relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using 3-Cyclohexylbiphenyl in lab experiments include its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for research on 3-Cyclohexylbiphenyl. One potential area of research is the development of 3-Cyclohexylbiphenyl-based materials for use in electronic devices, such as liquid crystal displays. Another potential area of research is the development of 3-Cyclohexylbiphenyl-based drugs for the treatment of cancer and inflammatory diseases. Furthermore, future research could focus on elucidating the mechanism of action of 3-Cyclohexylbiphenyl and identifying potential molecular targets for its pharmacological effects.

Synthesis Methods

3-Cyclohexylbiphenyl can be synthesized through various methods, including Suzuki coupling, palladium-catalyzed cross-coupling, and Grignard reaction. Among these methods, the Suzuki coupling reaction is the most commonly used method for synthesizing 3-Cyclohexylbiphenyl. This method involves the reaction between a halogenated cyclohexane derivative and a boronic acid derivative in the presence of a palladium catalyst.

Scientific Research Applications

3-Cyclohexylbiphenyl has been extensively studied for its potential applications in various scientific fields, including materials science, organic chemistry, and pharmacology. In materials science, 3-Cyclohexylbiphenyl has been used as a liquid crystal material due to its unique mesomorphic properties. In organic chemistry, 3-Cyclohexylbiphenyl has been used as a building block for synthesizing other organic compounds. In pharmacology, 3-Cyclohexylbiphenyl has been studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties.

properties

CAS RN

1973-15-5

Product Name

3-Cyclohexylbiphenyl

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

1-cyclohexyl-3-phenylbenzene

InChI

InChI=1S/C18H20/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2

InChI Key

BNSPHWNAIBCNGZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=CC(=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)C2=CC=CC(=C2)C3=CC=CC=C3

Other CAS RN

1973-15-5

synonyms

(3-xenyl)cyclohexane
3-(1,1-biphenyl)cyclohexane

Origin of Product

United States

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